3-(2-Methyl-1h-indol-3-yl)cyclopentanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6637-16-7 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO/c1-9-14(10-6-7-11(16)8-10)12-4-2-3-5-13(12)15-9/h2-5,10,15H,6-8H2,1H3 |
InChI Key |
QXPHPPJRWDZHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCC(=O)C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Methyl 1h Indol 3 Yl Cyclopentanone and Analogues
Direct Synthesis Strategies
Direct strategies for the construction of the 3-(2-methyl-1H-indol-3-yl)cyclopentanone framework involve the direct union of a 2-methylindole (B41428) nucleophile with a suitable cyclopentanone-derived electrophile. These methods are often favored for their atom economy and convergent nature.
Michael Addition Approaches for Indole-Cyclopentanone Linkage
The Michael addition, or conjugate addition, represents a powerful and widely utilized method for the formation of carbon-carbon bonds. nih.govyoutube.com In the context of synthesizing this compound, this reaction involves the nucleophilic attack of 2-methylindole at the C-3 position onto the β-carbon of an α,β-unsaturated cyclopentanone (B42830), typically 2-cyclopentenone.
The reaction is generally catalyzed by Brønsted or Lewis acids. Lewis acids such as iodine have been shown to be effective catalysts for the Michael addition of indoles to α,β-unsaturated ketones. nih.gov The reaction proceeds by the activation of the enone system by the catalyst, rendering it more susceptible to nucleophilic attack by the electron-rich indole (B1671886).
For instance, a general procedure would involve stirring a mixture of 2-methylindole and 2-cyclopentenone in the presence of a catalytic amount of a Lewis acid (e.g., I₂, Sc(OTf)₃, or InCl₃) in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature. The reaction progress can be monitored by thin-layer chromatography, and upon completion, the product is isolated and purified using standard techniques like column chromatography. While specific yields for the reaction with 2-methylindole and 2-cyclopentenone are not extensively reported, analogous reactions with other indoles and enones suggest that this is a viable and efficient approach. nih.gov
Table 1: Examples of Catalysts Used in Michael Additions of Indoles to Enones
| Catalyst | Substrates | Typical Conditions | Reference |
|---|---|---|---|
| Iodine (I₂) | Indoles and α,α′-bis(arylmethylene)cyclopentanones | 10 mol% catalyst, CH₂Cl₂, room temperature, 4h | nih.gov |
| Scandium triflate (Sc(OTf)₃) | Indoles and various enones | Catalytic amount, various solvents, room temperature | |
| Indium(III) chloride (InCl₃) | Indoles and enones | Catalytic amount, CH₃CN, reflux | |
| Chiral Squaramide | Cyclopentane-1,2-dione and alkylidene oxindoles | 0.1 equiv. catalyst, various solvents and temperatures | beilstein-journals.org |
Friedel-Crafts Alkylation Protocols
The Friedel-Crafts alkylation is a classic method for the formation of carbon-carbon bonds between aromatic systems and alkyl electrophiles. wikipedia.orgmt.com In the synthesis of this compound, this approach would involve the reaction of 2-methylindole with an electrophilically activated cyclopentanone precursor.
A suitable electrophile could be a halocyclopentanone or a hydroxycyclopentanone that can form a carbocationic intermediate under acidic conditions. The reaction is typically catalyzed by a Lewis acid, such as AlCl₃, FeCl₃, or BF₃·OEt₂, or a Brønsted acid. wikipedia.orgwikipedia.org The indole, being a highly nucleophilic aromatic system, preferentially undergoes electrophilic substitution at the C-3 position.
A potential synthetic route could involve the reaction of 2-methylindole with 2-chlorocyclopentanone (B1584037) or 2-hydroxycyclopentanone in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial to avoid side reactions such as over-alkylation or polymerization of the indole. Recent advancements have shown that trichloroacetimidates can serve as effective alkylating agents for indoles in Friedel-Crafts reactions, offering milder conditions and broader substrate scope. nih.gov
Table 2: Common Catalysts for Friedel-Crafts Alkylation of Indoles
| Catalyst Type | Examples | Typical Substrates | Reference |
|---|---|---|---|
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂ | Alkyl halides, Alkenes, Alcohols | wikipedia.orgmt.comwikipedia.org |
| Brønsted Acids | H₂SO₄, H₃PO₄, p-TsOH | Alkenes, Alcohols | wikipedia.org |
| Metal Triflates | Sc(OTf)₃, In(OTf)₃ | Various electrophiles | |
| Hydrated Metal Salts | AlCl₃·6H₂O | para-Quinone methides |
One-Pot Multicomponent Reaction Pathways
One-pot multicomponent reactions (MCRs) offer a highly efficient and convergent approach to complex molecules from simple starting materials in a single synthetic operation. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to design a potential pathway.
Such a reaction could conceivably involve 2-methylindole, a precursor to the cyclopentanone ring, and a third component that facilitates the cyclization and linkage. For example, a reaction between 2-methylindole, a 1,4-dicarbonyl compound, and a catalyst could potentially lead to the formation of the desired product through a cascade of reactions, such as a condensation followed by an intramolecular cyclization. The development of novel MCRs is an active area of research, and it is plausible that a streamlined synthesis of this target molecule could be achieved through such a strategy. rsc.orgmdpi.com
Precursor Synthesis and Functionalization
The successful synthesis of this compound is critically dependent on the availability of high-quality starting materials. Efficient and scalable methods for the preparation of both the 2-methylindole nucleus and appropriately functionalized cyclopentanone derivatives are therefore of paramount importance.
Synthesis of Substituted Indole Precursors (e.g., 2-Methylindole)
2-Methylindole is a readily available starting material, but its synthesis is a classic topic in heterocyclic chemistry. Several named reactions can be employed for its preparation, with the Fischer indole synthesis being one of the most common and versatile methods. wikipedia.orgbyjus.com
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine (B124118) with an appropriate ketone or aldehyde. wikipedia.org For the synthesis of 2-methylindole, the phenylhydrazone of acetone (B3395972) is used. The reaction is often carried out in the presence of a Brønsted acid like sulfuric acid or polyphosphoric acid, or a Lewis acid such as zinc chloride. wikipedia.orgorgsyn.org
Another notable method is the Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, such as sodium amide or potassium tert-butoxide. organic-chemistry.orgorgsyn.org For 2-methylindole, N-acetyl-o-toluidine would be the required precursor. orgsyn.org
Table 3: Comparison of Synthetic Methods for 2-Methylindole
| Method | Precursors | Reagents/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Acetone | Acid catalyst (e.g., ZnCl₂, H₂SO₄), Heat | Versatile, widely applicable | Can result in regioisomeric mixtures with unsymmetrical ketones | wikipedia.orgorgsyn.org |
| Madelung Synthesis | N-Acetyl-o-toluidine | Strong base (e.g., NaNH₂, t-BuOK), High temperature | Good for specific isomers | Harsh reaction conditions, limited functional group tolerance | organic-chemistry.orgorgsyn.org |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Base, followed by reductive cyclization | Good yields, well-established | Multi-step process | orgsyn.org |
Synthesis of Cyclopentanone Derivatives as Starting Materials
The cyclopentanone moiety can be introduced in various forms, depending on the chosen synthetic strategy. For Michael additions, 2-cyclopentenone is the required starting material. For Friedel-Crafts reactions, a cyclopentanone with a leaving group at the α-position or an activated hydroxyl group is necessary.
2-Cyclopentenone can be synthesized through several routes. A common laboratory-scale preparation involves the intramolecular aldol (B89426) condensation of 1,4-dicarbonyl compounds, followed by dehydration. Another approach is the Nazarov cyclization, which is an acid-catalyzed electrocyclic ring closure of divinyl ketones.
Functionalized cyclopentanones for Friedel-Crafts type reactions, such as 2-halocyclopentanones, can be prepared from cyclopentanone through α-halogenation using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). 2-Hydroxycyclopentanone can be synthesized by the oxidation of cyclopentanone. The synthesis of various substituted cyclopentanones is a well-developed area of organic chemistry, providing a toolbox of potential precursors for the synthesis of the target molecule. organic-chemistry.orgbaranlab.org
Stereochemical Control in Synthesis
Achieving specific stereochemistry is paramount in the synthesis of complex molecules like indole-cyclopentanone derivatives. Research has focused on both diastereoselective and enantioselective methods to control the three-dimensional arrangement of atoms in the target structure.
Diastereoselective and Enantioselective Approaches for Related Cyclopentanones
The construction of the cyclopentanone ring with desired stereochemistry is a significant challenge. Various strategies have been developed for related polysubstituted cyclopentanones, which can be adapted for indole-containing targets. An efficient method involves an aza-Michael reaction with aniline (B41778) nucleophiles to functionalize cyclopentenones, yielding highly substituted cyclopentanones with excellent diastereoselectivity. worktribe.com This selectivity is often attributed to hydrogen bonding that directs the approach of the incoming nucleophile.
For enantioselective synthesis, organocatalytic cascade reactions have proven highly effective. For instance, the O-TMS-protected diphenylprolinol-catalyzed double Michael addition of α,β-unsaturated aldehydes with a β-keto ester can produce polysubstituted cyclopentanones. nih.gov This powerful one-step process allows for the formation of four contiguous stereocenters in the cyclopentanone ring with outstanding enantioselectivity. nih.gov The synthesis of chiral cyclopentenones, which are key precursors, is a foundational aspect of these asymmetric syntheses. acs.org The factors influencing stereoselectivity in the formation of related 3-indolyl cyclopent[b]indoles have also been systematically analyzed to better control reaction outcomes. nih.gov
Chiral Catalyst Systems in Indole-Cyclopentanone Coupling Reactions
The crucial step of joining the indole nucleus to the cyclopentanone moiety often employs Friedel-Crafts-type reactions. The use of chiral catalysts in these reactions is essential for inducing enantioselectivity. nih.gov Both chiral metal complexes and chiral organocatalysts have been successfully utilized to control the enantiodiscrimination of the aromatic electrophilic substitution on the indole ring. nih.gov
Organocatalysis, in particular, has emerged as a powerful tool. Chiral phosphoric acids (CPAs) have been used for the enantioselective construction of axially chiral 3-arylindoles through the nucleophilic addition of indoles to iminoquinones. oaepublish.com Similarly, chiral phosphoramides can catalyze the asymmetric reaction of indol-2-yl carbinols, providing an efficient route to chiral 2-indole-substituted derivatives. rsc.org These catalyst systems create a chiral environment around the reactants, directing the formation of one enantiomer over the other.
| Catalyst Type | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| O-TMS-protected diphenylprolinol | Double Michael Addition | Forms four contiguous stereocenters with high enantioselectivity. | nih.gov |
| Chiral Phosphoric Acids (CPAs) | Friedel-Crafts Alkylation | Enables enantioselective construction of 3-arylindoles. | oaepublish.com |
| Chiral Phosphoramides | Reaction with Indol-2-yl Carbinols | Synthesizes chiral 2-indole-substituted 1,1-diarylalkanes. | rsc.org |
Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the importance of environmentally conscious methods. The synthesis of this compound and its analogues is increasingly incorporating green chemistry principles, focusing on benign catalysts and optimized reaction media to reduce waste and improve safety. rsc.org
Application of Environmentally Benign Catalysts (e.g., Montmorillonite, Gluconic Acid)
The use of eco-friendly catalysts is a cornerstone of green synthesis. jocpr.com Montmorillonite clays, for example, have been employed as efficient, heterogeneous, and reusable solid acid catalysts for a wide range of organic reactions, including the synthesis of various indole derivatives. researchgate.netkoreascience.krnih.gov These clay-based catalysts offer significant advantages over traditional acids; they are non-corrosive, inexpensive, and easily separated from the reaction mixture by simple filtration, which simplifies the workup process. jocpr.com Their robust and recyclable nature makes them a cost-effective and environmentally friendly option. researchgate.netkoreascience.kr
Gluconic acid, a non-toxic, non-corrosive, and biodegradable chemical derived from biomass, has also found application as a catalytic medium. monash.edu A 50% aqueous solution of gluconic acid (GAAS) can serve as a green solvent and catalyst for organic synthesis, including the formation of β-indole derivatives. monash.edu A key advantage of GAAS is its stability and recyclability, demonstrating nearly the same catalytic activity after multiple runs, which aligns with the principles of sustainable chemistry. monash.edu
Solvent Selection and Reaction Medium Optimization
Optimizing the choice of solvent is crucial for developing greener synthetic processes. The ideal solvent should be non-toxic, readily available, and allow for efficient reaction and easy product isolation. In the synthesis of cyclopentanone from the biomass-derived platform chemical furfural, the use of a biphasic solvent system, such as toluene (B28343) and water, has been shown to significantly improve product yield. rsc.orgresearchgate.net The differing solubilities of substrates, intermediates, and products in the two phases can be leveraged to drive the reaction towards the desired product and suppress side reactions. researchgate.net
The use of benign solvents like ethanol (B145695) has also been reported for multicomponent indole syntheses, avoiding the need for harsh conditions or metal catalysts. rsc.org Furthermore, aqueous media, as seen with gluconic acid solutions, represent an excellent green alternative to conventional volatile organic solvents. monash.edu The optimization of the reaction medium not only minimizes environmental impact but also plays a critical role in achieving high yields and selectivity. rsc.org
| Principle | Example | Advantages | Reference |
|---|---|---|---|
| Benign Catalysts | Montmorillonite Clay | Heterogeneous, reusable, non-corrosive, easy separation. | jocpr.comresearchgate.netnih.gov |
| Gluconic Acid Aqueous Solution (GAAS) | Biodegradable, non-toxic, recyclable, derived from biomass. | monash.edu | |
| Solvent Optimization | Biphasic Systems (e.g., Toluene/Water) | Improves yield and selectivity, simplifies separation. | rsc.orgresearchgate.net |
| Benign Solvents (e.g., Ethanol, Water) | Reduced toxicity, sustainable, safer reaction conditions. | rsc.orgmonash.edu |
Reaction Chemistry and Derivatization of 3 2 Methyl 1h Indol 3 Yl Cyclopentanone
Transformations Involving the Ketone Functionality
The cyclopentanone (B42830) ring in 3-(2-methyl-1H-indol-3-yl)cyclopentanone is a key site for various chemical modifications, including oxidation, condensation, and cyclization reactions.
The Baeyer-Villiger oxidation is a well-established method for the conversion of ketones to esters or lactones using peroxy acids or peroxides. researchgate.netwikipedia.org In the case of this compound, this reaction is expected to yield a six-membered lactone (a caprolactone (B156226) derivative). The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orglibretexts.org Generally, the group that can better stabilize a positive charge will preferentially migrate.
In this specific molecule, the two groups attached to the carbonyl are a secondary alkyl group (part of the cyclopentane (B165970) ring) and another secondary alkyl group substituted with the bulky 2-methyl-1H-indol-3-yl moiety. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. Given that both sides of the ketone are secondary, the regiochemical outcome will be influenced by steric and electronic factors of the indole (B1671886) substituent. It is anticipated that the migration of the more substituted carbon atom (the one bearing the indole group) would lead to the formation of a specific regioisomer of the resulting lactone. The use of various monooxygenases and oxidizing agents can facilitate this oxidation, providing a broad range of synthetic applications in organic chemistry. nih.gov
Table 1: Predicted Products of Baeyer-Villiger Oxidation
| Reactant | Oxidizing Agent | Predicted Product |
|---|
Note: The regioselectivity is predicted based on general principles and may require experimental verification.
The ketone functionality of this compound can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds. These reactions can serve as a prelude to the construction of novel heterocyclic rings fused to the cyclopentane moiety. For instance, reaction with hydrazines can lead to the formation of pyrazoline derivatives, which can be further oxidized to the corresponding pyrazoles.
Similarly, condensation with hydroxylamine (B1172632) would yield an oxime, which can undergo a Beckmann rearrangement to form a lactam. Aldol-type condensation reactions with other carbonyl compounds are also feasible, potentially leading to the formation of α,β-unsaturated ketone derivatives, which are valuable intermediates in organic synthesis.
Reactions at the Indole Moiety
The indole nucleus in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack. The nitrogen atom of the indole ring can also participate in substitution reactions.
While the C3 position of the indole ring is substituted, electrophilic substitution can still occur at other positions of the indole nucleus. The most likely positions for electrophilic attack are the C5 and C6 positions of the benzene (B151609) ring portion of the indole. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
The Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is a notable example of an electrophilic substitution that can be performed on indoles. sid.irijpcbs.comwikipedia.org For 2,3-disubstituted indoles, formylation typically occurs at the C5 or C6 position. The Mannich reaction, another important electrophilic substitution, involves the aminoalkylation of an acidic proton located on a carbon atom. chemtube3d.comwikipedia.org In the context of the target molecule, this reaction could potentially occur at the C5 or C6 position of the indole ring.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro and 6-Nitro derivatives |
| Bromination | Br₂/FeBr₃ | 5-Bromo and 6-Bromo derivatives |
| Vilsmeier-Haack | POCl₃/DMF | 5-Formyl and 6-Formyl derivatives |
The nitrogen atom of the indole ring can be readily alkylated or acylated. N-alkylation can be achieved using various alkylating agents in the presence of a base. mdpi.comgoogle.com This modification can be used to introduce a variety of functional groups and to alter the electronic properties of the indole ring.
A particularly interesting transformation related to this class of compounds is the acid-catalyzed rearrangement of spiro[cyclopentane-3′-indolenine] hydrochloride to tetrahydrocarbazole. rsc.org This type of rearrangement suggests that under acidic conditions, the cyclopentanone ring of this compound could potentially undergo a ring expansion to form a six-membered ring, leading to the formation of a tetrahydrocarbazole derivative. This transformation would proceed through a protonated indolenine intermediate, followed by a Wagner-Meerwein type rearrangement.
Formation of Complex Polycyclic and Heterocyclic Systems
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of complex polycyclic and heterocyclic systems. For example, the Fischer indole synthesis, a classic method for preparing indoles from phenylhydrazines and ketones or aldehydes, can be applied in an intramolecular fashion to construct fused ring systems. wikipedia.orgresearchgate.netbyjus.commdpi.com By first derivatizing the indole nitrogen with a hydrazine-containing side chain, an intramolecular Fischer indole synthesis could lead to the formation of indolocarbazole structures. rsc.orgnih.govresearchgate.netnih.gov
Furthermore, the ketone functionality can be used as a handle to build additional rings onto the cyclopentane framework. For instance, a Paal-Knorr furan (B31954) or pyrrole (B145914) synthesis could be envisioned by reacting the corresponding 1,4-dicarbonyl compound, which could be synthesized from the starting ketone. The combination of reactions at both the ketone and the indole moiety opens up a vast chemical space for the synthesis of novel and complex molecular architectures. For instance, an initial electrophilic substitution on the indole ring could be followed by a cyclization reaction involving the ketone, leading to highly fused systems. The synthesis of various carbazole (B46965) derivatives from indole precursors highlights the potential of this compound in constructing such complex frameworks. researchgate.netrsc.orgorganic-chemistry.orgorganic-chemistry.org
Synthesis of Pyran, Pyridine (B92270), and Thiophene (B33073) Derivatives
The cyclopentanone moiety of this compound is a key starting point for the synthesis of various heterocyclic compounds, including pyrans, pyridines, and thiophenes. oalib.comscirp.org These syntheses often proceed through multicomponent reactions, which are efficient one-pot processes involving three or more reactants. scirp.org
The general strategy involves the reaction of the cyclopentanone with various reagents to build the desired heterocyclic ring. For instance, the synthesis of 2-amino-4H-pyran derivatives can be achieved by reacting the parent cyclopentanone scaffold with malononitrile (B47326) and an aldehyde in the presence of a basic catalyst. scirp.org While the specific reactions for this compound are not extensively detailed in the available literature, the principles of cyclopentanone chemistry can be applied.
Similarly, pyridine derivatives can be synthesized from α,β-unsaturated ketones derived from the cyclopentanone. The reaction with amines or ammonia (B1221849) sources can lead to the formation of the pyridine ring. researchgate.net Thiophene synthesis can be accomplished through reactions involving elemental sulfur and an active methylene compound, a common method for constructing thiophene rings. researchgate.net The antitumor evaluations of some of these synthesized pyran, pyridine, and thiophene derivatives have shown that certain compounds exhibit high cytotoxicity. oalib.com
Table 1: Synthesis of Pyran, Pyridine, and Thiophene Derivatives
| Heterocycle | General Method | Key Reagents |
|---|---|---|
| Pyran | Multicomponent reaction | Malononitrile, Aldehyde, Basic catalyst |
| Pyridine | Reaction from α,β-unsaturated ketone | Amines or ammonia source |
| Thiophene | Gewald reaction | Elemental sulfur, Active methylene compound |
Generation of Spiro-Indole Structures
Spiro-indole structures, particularly spirooxindoles, are a significant class of compounds due to their pronounced biological activities. beilstein-journals.org The generation of these structures from precursors related to this compound often involves 1,3-dipolar cycloaddition reactions. researchgate.net In a common approach, azomethine ylides, generated in situ from the condensation of isatin (B1672199) (or its derivatives) and an amino acid, react with a dipolarophile. nih.govnih.gov
In the context of this compound, the cyclopentanone ring can be envisioned to be part of the dipolarophile, or a derivative of the indole could serve as the azomethine ylide precursor. For instance, a chalcone-like derivative of the title compound could react with an azomethine ylide to form a complex spiro-pyrrolidine-oxindole system. nih.gov The synthesis of novel spiro[dihydropyridine-oxindole] derivatives has been achieved through a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione, highlighting the utility of the cyclopentane ring in forming spiro structures. beilstein-journals.org
These reactions are often highly regio- and stereoselective, leading to the formation of complex polycyclic systems with multiple stereocenters. researchgate.net The resulting spirooxindole derivatives have been investigated for various medicinal applications, including as inhibitors of the MDM2-p53 interaction, which is a promising target for cancer therapy. nih.gov
Table 2: Generation of Spiro-Indole Structures
| Spiro Structure | Synthetic Approach | Key Intermediates |
|---|---|---|
| Spirooxindole-pyrrolidine | 1,3-Dipolar cycloaddition | Azomethine ylide, Chalcone derivative |
| Spiro[dihydropyridine-oxindole] | Three-component reaction | Arylamine, Isatin, Cyclopentane-1,3-dione |
Annulation and Fused Ring Systems
The cyclopentanone ring of this compound can also serve as a foundation for the construction of annulated or fused ring systems, leading to the formation of carbazole derivatives and other polycyclic aromatic structures. rsc.org Carbazoles are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net
One approach to carbazole synthesis involves a [4+2] cycloaddition (Diels-Alder) reaction. For example, an indole-3-acrylate derivative could react with a vinyl ketone to construct the carbazole framework in a one-pot manner. rsc.org Another strategy involves the intramolecular cyclization of substituted indoles. For instance, Michael-type addition reactions of 3-(2-nitroethenyl)-indole derivatives with Michael acceptors can lead to tetrahydrocarbazoles, which can be further aromatized to carbazoles. nih.gov
These synthetic strategies provide access to a diverse range of fused indole systems with potential applications in medicinal chemistry and materials science.
Table 3: Annulation and Fused Ring Systems
| Fused System | Synthetic Method | Key Reaction Type |
|---|---|---|
| Carbazole | Cycloaddition | [4+2] Cycloaddition (Diels-Alder) |
| Tetrahydrocarbazole | Intramolecular cyclization | Michael addition followed by cyclization |
Further Functionalization and Medicinal Chemistry Applications
The core structure of this compound presents numerous opportunities for further functionalization to explore its medicinal chemistry potential. The indole and cyclopentanone moieties both offer sites for chemical modification.
Introduction of Bioactive Moieties
The introduction of known bioactive moieties to the this compound scaffold is a common strategy in medicinal chemistry to enhance or modulate its biological activity. The indole ring, a well-known pharmacophore, is present in many biologically active compounds. ontosight.ai
Functionalization can occur at various positions of the indole nucleus, such as the N-H position, or on the cyclopentanone ring. For example, the cyclopentanone carbonyl group can be converted to other functional groups or used as a handle to attach other molecular fragments. Derivatives of cyclopentanone have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai
The synthesis of hybrid molecules that combine the this compound core with other pharmacologically relevant heterocycles, such as thiazole (B1198619) or triazole, is a promising approach for the development of new therapeutic agents. nih.govnih.gov
Scaffold Derivatization for Library Synthesis
The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening in drug discovery programs. Multicomponent reactions are particularly useful for this purpose as they allow for the rapid and efficient synthesis of a diverse range of compounds from a set of simple starting materials. nih.gov
By systematically varying the substituents on the indole ring and the reactants used to modify the cyclopentanone moiety, a large library of analogs can be created. For example, a library of pyran, pyridine, and thiophene derivatives could be synthesized using the methods described in section 3.3.1. nih.gov Similarly, a library of spiro-indole compounds could be generated through combinatorial approaches based on the 1,3-dipolar cycloaddition reactions.
This approach enables the exploration of the structure-activity relationships (SAR) of the this compound scaffold and the identification of lead compounds with optimized biological activity.
Advanced Characterization Methodologies for Structural Elucidation
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about the functional groups, bonding, and atomic arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.
¹H NMR: Proton NMR would provide crucial information about the chemical environment of the hydrogen atoms in 3-(2-Methyl-1h-indol-3-yl)cyclopentanone. The spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the methyl group protons, and the protons of the cyclopentanone (B42830) ring. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would help to establish the connectivity between adjacent protons.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The spectrum would confirm the presence of the carbonyl carbon of the cyclopentanone, the sp²-hybridized carbons of the indole ring, the methyl carbon, and the sp³-hybridized carbons of the cyclopentanone ring.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively establish the complete structure. COSY would reveal proton-proton couplings, HSQC would correlate directly bonded carbon and hydrogen atoms, and HMBC would show correlations between carbons and protons over two to three bonds, thus piecing together the entire molecular framework.
Expected ¹H and ¹³C NMR Data A comprehensive table of expected NMR data cannot be generated without experimental results.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
Key Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | ~3400-3300 | Indole N-H group |
| C-H Stretch (Aromatic) | ~3100-3000 | Indole C-H bonds |
| C-H Stretch (Aliphatic) | ~3000-2850 | Methyl and cyclopentanone C-H bonds |
| C=O Stretch | ~1740 | Carbonyl group of the cyclopentanone |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby helping to determine the molecular weight and formula.
MS: Standard mass spectrometry would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern would offer additional structural clues, showing characteristic losses of fragments from the parent molecule.
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass. This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass for possible elemental compositions. For C₁₄H₁₅NO, the expected exact mass would be calculated and compared against the measured value.
Expected Mass Spectrometry Data
| Technique | Measurement | Expected Value for C₁₄H₁₅NO |
|---|---|---|
| MS | Molecular Ion (M⁺) | m/z = 213.27 |
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. For this compound (C₁₄H₁₅NO), a close match between the found and calculated values would provide strong evidence for the correctness of the molecular formula.
Expected Elemental Analysis Data for C₁₄H₁₅NO
| Element | Calculated % | Found % |
|---|---|---|
| Carbon (C) | 78.84 | |
| Hydrogen (H) | 7.09 |
Found percentages would need to be determined experimentally.
Mechanistic Investigations of Biological Activity: in Vitro and in Silico Studies
Target Identification and Mechanistic Pathways
In-depth studies to identify the specific biological targets and molecular pathways modulated by 3-(2-Methyl-1h-indol-3-yl)cyclopentanone have not been reported in the accessible scientific literature. While indole (B1671886) derivatives are frequently explored for their therapeutic potential, this specific compound remains uncharacterized in this regard.
Enzyme Inhibition Studies (e.g., EGFR, VEGFR-2, SARS CoV 3C-like protease)
A targeted search for studies investigating the inhibitory effects of this compound on key enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or the SARS-CoV 3C-like protease yielded no results. Consequently, there is no published data to report on its enzymatic inhibition profile or potential as an inhibitor for these or other related enzymes.
DNA Intercalation Mechanisms
There are no available studies describing the interaction between this compound and DNA. Research into whether this compound can act as a DNA intercalator, binding between the base pairs of the DNA double helix, has not been published. Therefore, its mechanism of action in relation to direct DNA interaction remains unknown.
Cell Cycle Modulation and Apoptosis Induction Pathways
The effects of this compound on cell cycle progression and the induction of apoptosis (programmed cell death) have not been documented. Scientific investigations into its potential to arrest cell division at specific checkpoints (e.g., G1, S, G2/M) or to trigger apoptotic pathways through intrinsic or extrinsic signaling are absent from the literature.
In Vitro Biological Evaluation Methodologies
Methodologies for evaluating the biological activity of compounds in vitro are well-established; however, the application of these methods to this compound has not been reported.
Cell-Based Assays for Antiproliferation and Cytotoxicity (e.g., MTT assay)
No data from cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric methods, are available for this compound. These assays are fundamental in determining a compound's ability to inhibit cell proliferation or cause cell death. The absence of such data means that the cytotoxic or antiproliferative potential of this specific molecule against any cancer cell line is currently unquantified and undocumented.
Selectivity Profiling against Normal Cell Lines
As there are no reported studies on the cytotoxicity of this compound against cancerous cell lines, there is correspondingly no research on its selectivity. Profiling a compound's effects on normal, non-cancerous cell lines is a critical step in assessing its therapeutic index and potential for off-target toxicity. This information is not available for the subject compound.
Computational Approaches in Drug Discovery and Design
Computational methods have become indispensable in modern drug discovery, offering rapid and cost-effective ways to predict the biological activity and pharmacokinetic properties of chemical compounds. For a molecule like this compound, which features a core indole structure known for a wide range of biological activities, these in silico techniques are particularly valuable for exploring its therapeutic potential. tandfonline.comresearchgate.net By modeling the interactions between the compound and biological targets, researchers can gain insights into its mechanism of action and guide the synthesis of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. nih.gov SAR explores how modifications to a molecule's structure affect its activity, providing qualitative insights. QSAR takes this a step further by creating mathematical models that quantitatively link physicochemical properties (descriptors) of a series of compounds to their biological activities. nih.govresearchgate.net
For indole derivatives, QSAR models have been successfully developed to predict various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.netnih.gov These models often use descriptors such as electronic properties (e.g., atomic charges), steric factors (e.g., molecular volume), and hydrophobicity (e.g., logP) to predict the potency of a compound. For instance, a 2D-QSAR study on novel 1H-3-indolyl derivatives identified key structural features that contribute to their antioxidant activity. nih.gov
In the context of this compound, a QSAR study would involve synthesizing a series of analogs with modifications on the indole ring, the methyl group, or the cyclopentanone (B42830) moiety. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be built to correlate structural changes with activity. Such a model could reveal, for example, whether electron-withdrawing or electron-donating groups on the indole ring enhance activity, or how the size and shape of the cyclopentanone ring influence target binding. The insights gained from SAR and QSAR would be instrumental in designing more effective derivatives. tandfonline.com
Table 1: Illustrative Descriptors for a QSAR Model of Indole Derivatives
| Descriptor Category | Example Descriptors | Potential Impact on Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Influences electrostatic interactions and reactivity. |
| Steric | Molecular Weight, Molar Refractivity | Affects how the molecule fits into a binding site. |
| Hydrophobic | LogP (Partition Coefficient) | Governs membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier & Hall Connectivity | Describes molecular shape and branching. |
This table is illustrative and provides examples of descriptor types commonly used in QSAR studies of organic molecules.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target, typically a protein or enzyme. jocpr.com This technique allows researchers to visualize the binding mode and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event. tandfonline.combohrium.com
The indole nucleus is a common scaffold in molecules that bind to a variety of receptors, including protein kinases, G-protein coupled receptors, and nuclear receptors. researchgate.netnih.gov For this compound, molecular docking could be used to screen potential biological targets. For example, studies on other indole derivatives have used docking to investigate their binding to targets like Pim-1 kinase and dihydrofolate reductase, revealing key amino acid residues involved in the interaction. tandfonline.comnih.gov
A typical docking study for this compound would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. The results would highlight the crucial interactions, such as hydrogen bonding between the indole N-H group and a receptor residue, or hydrophobic interactions involving the methyl and cyclopentanone groups. MD simulations could then be performed on the best-scoring poses to confirm the stability of these interactions and to observe any conformational changes in the protein or the ligand upon binding. mdpi.com
Table 2: Example of Molecular Docking Results for an Indole Analog with a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Analog A | -9.2 | GLU121, LEU75 | Hydrogen Bond, Hydrophobic |
| Analog B | -8.5 | LYS45, PHE178 | Hydrogen Bond, Pi-Stacking |
| Analog C | -7.8 | VAL33, ILE176 | Hydrophobic |
This table is a hypothetical representation of docking results for indole analogs, demonstrating the type of data generated in such studies. Data is not specific to this compound.
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADME/T prediction models provide a rapid assessment of a molecule's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. japsonline.com These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. chemmethod.com
For indole derivatives, ADME/T properties can vary significantly based on their specific substitutions. nih.gov Computational tools can predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes (which are crucial for drug metabolism). japsonline.com Toxicity predictions can flag potential issues like mutagenicity, carcinogenicity, or hepatotoxicity. japsonline.com
For this compound, in silico ADME/T profiling would provide a preliminary assessment of its drug-like properties. For example, based on its structure, models might predict good intestinal absorption due to its moderate lipophilicity. The presence of the indole ring could suggest potential metabolism by cytochrome P450 enzymes. Toxicity models would assess the likelihood of adverse effects. These predictions would guide further experimental testing and potential structural modifications to improve the compound's ADME/T profile. chemmethod.comnih.gov
Table 3: Predicted ADME/T Properties for a Hypothetical Indole-Based Compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Permeation | Low | Unlikely to cause significant central nervous system effects. |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions involving this enzyme. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
| Hepatotoxicity | Low Probability | Low risk of liver damage. |
This table provides an example of in silico ADME/T predictions for a hypothetical compound and does not represent actual data for this compound.
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. derpharmachemica.com These methods can provide detailed insights into a molecule's geometry, conformational preferences, and the energetics of chemical reactions. figshare.com Techniques like Density Functional Theory (DFT) are commonly used to study the properties of organic molecules, including indole and its derivatives. iisertirupati.ac.in
For this compound, quantum chemical calculations could be employed to perform a thorough conformational analysis, identifying the most stable three-dimensional structures of the molecule. This is crucial as the biological activity of a compound is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. derpharmachemica.com Studies on indole have used these methods to investigate the stability of different tautomers and conformers. derpharmachemica.com
Furthermore, quantum chemical calculations can be used to model reaction mechanisms and predict reaction energetics. For example, if this compound were to undergo metabolic transformation, these calculations could help to identify the most likely sites of reaction and the energy barriers associated with different metabolic pathways. This information is valuable for understanding the compound's stability and metabolic fate in a biological system. figshare.comnih.gov
Advanced Applications in Chemical Biology and Materials Science
Design of Prodrugs and Targeted Delivery Systems
The indole (B1671886) ring system is a prevalent motif in numerous biologically active compounds. The strategic modification of the 3-(2-Methyl-1H-indol-3-yl)cyclopentanone backbone can lead to the development of innovative prodrugs. Prodrugs are inactive or less active precursors that are metabolized in the body to release the active drug. This approach can enhance the pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery.
The cyclopentanone (B42830) ring offers a chemically tractable handle for the attachment of various promoieties. For instance, the ketone functionality can be converted into an oxime or a hydrazone, which can be designed to be cleaved under specific physiological conditions, such as the acidic environment of tumor tissues or in the presence of specific enzymes that are overexpressed in diseased cells. This targeted activation mechanism would ensure that the active drug is released preferentially at the site of action, thereby minimizing systemic toxicity.
Furthermore, the indole nitrogen can be functionalized with moieties that improve water solubility or facilitate transport across biological membranes. The design of such prodrugs would be guided by the specific therapeutic agent being targeted and the desired release profile.
| Prodrug Strategy | Potential Modification on this compound | Targeted Release Mechanism |
| Enzyme-cleavable linker | Ester or amide linkage at the indole nitrogen or a modified cyclopentanone ring | Cleavage by specific esterases or amidases overexpressed in target tissues |
| pH-sensitive linker | Acetal or ketal formation at the cyclopentanone carbonyl | Hydrolysis in the acidic microenvironment of tumors or lysosomes |
| Bioreductive activation | Introduction of a nitroaromatic group on the indole ring | Reduction by nitroreductases in hypoxic tumor cells |
Development of Fluorescent Probes and Imaging Agents
The indole nucleus is known for its intrinsic fluorescent properties. This characteristic makes This compound an attractive scaffold for the design of novel fluorescent probes and imaging agents. By strategic functionalization, the photophysical properties of the molecule, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned.
For instance, the introduction of electron-donating or electron-withdrawing groups onto the indole ring can modulate the energy of the electronic transitions, leading to shifts in the fluorescence spectrum. The cyclopentanone moiety can be functionalized with specific recognition elements, such as ligands for biological receptors or substrates for particular enzymes. Upon binding to its target, the probe would undergo a conformational change or a chemical reaction that results in a detectable change in its fluorescence signal.
These "turn-on" or "turn-off" fluorescent probes can be utilized for a variety of applications in chemical biology, including the visualization of specific biomolecules within living cells, the monitoring of enzymatic activity in real-time, and the high-throughput screening of potential drug candidates.
| Probe Design Strategy | Functionalization Approach | Sensing Mechanism |
| Ion Sensing | Incorporation of a chelating group on the cyclopentanone ring | Changes in fluorescence upon metal ion binding |
| Enzyme Activity | Attachment of an enzyme-cleavable group that quenches fluorescence | Fluorescence restoration upon enzymatic cleavage |
| Polarity Sensing | Synthesis of derivatives with intramolecular charge transfer (ICT) character | Solvatochromic shift in emission wavelength |
Role as Precursors for Complex Natural Products
The indole alkaloid family of natural products is renowned for its structural complexity and significant biological activity. The This compound scaffold can serve as a valuable building block in the total synthesis of such complex molecules. The inherent functionality of both the indole and cyclopentanone rings provides multiple sites for further chemical transformations and skeletal elaborations.
For example, the cyclopentanone ring can be a precursor for the construction of additional fused or spirocyclic ring systems, which are common features in many indole alkaloids. The ketone functionality allows for a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Michael additions, and Wittig reactions.
Furthermore, the indole ring can be functionalized at various positions to introduce the necessary substituents found in the target natural product. The 2-methyl group can also be a site for further chemical modification. The strategic application of modern synthetic methodologies to this versatile precursor can open up efficient and elegant pathways to a diverse array of complex natural products.
| Natural Product Class | Potential Synthetic Transformation | Key Intermediate Features |
| Indole Alkaloids | Annulation reactions on the cyclopentanone ring | Fused or spirocyclic systems |
| Terpenoid-Indole Hybrids | Coupling of isoprenoid units to the indole or cyclopentanone moiety | Complex polycyclic architectures |
| Marine Alkaloids | Halogenation and oxidation of the indole nucleus | Functionalized indole core |
Integration into Supramolecular Architectures and Functional Materials
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The This compound molecule possesses several features that make it a promising building block for the construction of supramolecular architectures and functional materials.
The indole ring can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. The N-H group of the indole can act as a hydrogen bond donor, while the carbonyl group of the cyclopentanone can act as a hydrogen bond acceptor. These complementary hydrogen bonding capabilities can be exploited to direct the formation of well-defined supramolecular polymers, gels, or liquid crystals.
By incorporating this molecule into larger polymeric structures or onto the surface of nanomaterials, it is possible to create functional materials with tailored optical, electronic, or biological properties. For example, polymers containing this moiety could exhibit interesting photoluminescent or charge-transport properties, making them suitable for applications in organic electronics.
| Supramolecular Assembly | Driving Non-covalent Interaction | Potential Application |
| Self-Assembled Monolayers | π-π stacking and hydrogen bonding | Surface modification, sensors |
| Supramolecular Gels | Hydrogen bonding and solvophobic effects | Drug delivery, tissue engineering |
| Liquid Crystals | Anisotropic molecular shape and intermolecular interactions | Display technologies, optical switches |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Catalysis
The synthesis of 3-substituted indoles is a well-established field, yet the quest for more efficient, sustainable, and versatile methods continues. For 3-(2-Methyl-1H-indol-3-yl)cyclopentanone, future synthetic exploration will likely focus on catalytic C3-alkylation of the 2-methylindole (B41428) core. rsc.orgnih.govnih.gov The traditional approach often involves a Friedel-Crafts-type reaction with an activated cyclopentenone derivative. However, emerging research is paving the way for more sophisticated catalytic systems that offer greater control and efficiency.
Future pathways may include:
Asymmetric Catalysis: Developing chiral catalysts (metal-based or organocatalysts) to control the stereochemistry at the cyclopentanone (B42830) ring, which could be crucial for selective interaction with biological targets.
Photoredox Catalysis: Utilizing light-mediated reactions to generate reactive intermediates under mild conditions, potentially reducing waste and improving reaction yields.
Flow Chemistry: Implementing continuous flow reactors for the synthesis, allowing for precise control over reaction parameters, improved safety, and easier scalability from laboratory to industrial production.
The development of novel catalysts is central to these advancements. Research into earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals (e.g., palladium, rhodium) is a key trend, aiming to reduce costs and environmental impact. researchgate.net Boron-based catalysts, such as B(C₆F₅)₃, have also shown promise in mediating the direct C3 alkylation of indoles with a broad substrate scope. nih.gov
| Catalytic Strategy | Potential Catalyst Type | Key Advantages for Synthesis |
|---|---|---|
| Asymmetric C3-Alkylation | Chiral Lewis Acids, Organocatalysts | Enantioselective synthesis, enabling study of stereoisomer-specific activity. |
| Photoredox Catalysis | Ruthenium or Iridium complexes, Organic dyes | Mild reaction conditions, high functional group tolerance, novel reactivity. |
| C-H Functionalization | Palladium, Rhodium, Iron complexes | Direct functionalization of the indole (B1671886) core, reducing pre-functionalization steps. acs.org |
| Flow Chemistry | Immobilized catalysts | Enhanced safety, scalability, and process control. |
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To unlock the full therapeutic potential of the this compound scaffold, the creation and rapid biological evaluation of derivative libraries are essential. Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for this purpose. mdpi.comnih.govnih.gov
Future efforts will involve the systematic modification of the core structure at several key positions:
Indole Nitrogen (N1): Alkylation or arylation to modulate lipophilicity and hydrogen bonding capacity.
Benzene (B151609) Ring of Indole: Introduction of various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) to explore electronic effects and new interactions with target proteins.
Cyclopentanone Ring: Modification of the ketone, introduction of substituents, or altering the ring size to probe the spatial requirements of the binding pocket.
These modifications can be achieved using parallel synthesis techniques to rapidly generate a large library of analogs. mdpi.comacs.org Subsequently, HTS can be employed to screen these libraries against a panel of biological targets. enamine.net Modern HTS technologies, such as fluorescence-based assays, can efficiently detect interactions with enzymes or receptors, allowing for the rapid identification of "hit" compounds. nih.govnih.govresearchgate.net The development of specific assays for ketones and aldehydes further enhances the ability to screen compounds with carbonyl functionalities. nih.govnih.gov
| Modification Site | Example Building Blocks | Potential Impact on Properties |
|---|---|---|
| Indole N-H | Alkyl halides, Aryl boronic acids | Solubility, metabolic stability, receptor interaction. |
| Indole Benzene Ring | Halogens, Alkoxy groups, Nitro groups | Electronic properties, binding affinity, target selectivity. |
| Cyclopentanone Ring | Substituted cyclopentenones, other cyclic ketones | Conformation, steric interactions, potency. |
Advanced Computational Modeling for Predictive Biology
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of a compound's biological activity and physicochemical properties before synthesis. For this compound and its derivatives, advanced computational methods can provide deep insights into their potential as therapeutic agents.
Key computational approaches include:
Molecular Docking: Simulating the binding of the compound to the active site of a target protein to predict binding affinity and orientation. This can help identify likely biological targets and explain structure-activity relationships (SAR). nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. rsc.org 3D-QSAR and pharmacophore modeling can identify the key structural features required for potency.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and understand the energetic contributions of different parts of the molecule.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to prioritize compounds with favorable drug-like profiles. mdpi.com
These computational studies can guide the design of new analogs, prioritizing those with the highest predicted affinity and best pharmacokinetic properties, thereby saving significant time and resources in the laboratory. nih.govmdpi.com
Development of Structure-Guided Design Strategies for Enhanced Biological Efficacy
Once a biological target for this compound or a related hit compound is identified, structure-guided design becomes a critical strategy for optimizing its efficacy. nih.gov This approach relies on obtaining high-resolution three-dimensional structures of the target protein in complex with the inhibitor, typically through X-ray crystallography or cryo-electron microscopy.
The structural information provides a detailed map of the binding site, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov This allows medicinal chemists to:
Design modifications that enhance existing interactions or form new ones, thereby increasing binding affinity and potency.
Improve selectivity by designing features that exploit differences between the target protein and related off-target proteins, reducing the potential for side effects.
Overcome drug resistance by designing compounds that can bind effectively to mutated forms of the target protein.
The iterative cycle of determining the co-crystal structure, designing new analogs based on this information, synthesizing them, and then evaluating their biological activity is a powerful engine for lead optimization. researchgate.netnih.govresearchgate.net This strategy has been successfully applied to numerous indole-based compounds targeting a wide range of proteins, including kinases and tubulin. nih.gov
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize every aspect of drug discovery, from target identification to lead optimization. africansciencegroup.commdpi.com For the this compound scaffold, AI and ML can significantly accelerate the discovery of novel, potent, and selective drug candidates.
Future applications of AI/ML in this context include:
Generative Models: Using deep learning models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design novel molecules based on the core scaffold but with optimized properties. These models can explore a vast chemical space to propose structures that human chemists might not have conceived.
Predictive Modeling: Training ML models on large datasets of chemical structures and biological activity data to predict the potency, selectivity, and ADMET properties of new derivatives with high accuracy. frontiersin.orgmdpi.com This can dramatically reduce the number of compounds that need to be synthesized and tested.
Reaction Prediction: Employing AI to predict the outcomes of chemical reactions and even suggest optimal synthetic routes, streamlining the synthesis of designed compounds.
De Novo Drug Design: Combining generative models with predictive models in automated workflows that can design, predict, and prioritize new drug candidates for a specific biological target with minimal human intervention.
Q & A
Basic Question: What are the primary synthetic strategies for synthesizing 3-(2-Methyl-1H-indol-3-yl)cyclopentanone, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization . For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes indole-cyclopentanone coupling under mild conditions (60–80°C, toluene solvent), achieving yields >70% . Optimization involves:
- Catalyst loading : 10–15 mol% p-TSA minimizes side reactions.
- Temperature control : Excessive heat (>100°C) promotes indole decomposition.
- Solvent polarity : Non-polar solvents (e.g., toluene) favor cyclization over polymerization.
Characterization via ¹H NMR (δ 2.42 ppm for methyl groups) and ESI-MS (m/z [M+H]⁺ ~229) confirms product purity .
Advanced Question: How does asymmetric catalysis enable enantioselective synthesis of β-indolyl cyclopentanones?
Answer:
Chiral catalysts, such as Rhodium-(R)-BINAP complexes , induce enantioselectivity during cyclopentanone-indole coupling. For instance, (R)-3-(6-methoxy-1H-indol-3-yl)-3-methylcyclopentan-1-one achieves >90% enantiomeric excess (ee) using Rh-catalyzed asymmetric hydrogenation . Key factors include:
- Substrate preorganization : Steric hindrance at the indole 2-position directs stereochemistry.
- Catalyst-substrate π-π interactions : Enhance chiral induction.
- Reaction monitoring : Chiral HPLC (e.g., Chiralpak IA column) validates ee .
Basic Question: Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Answer:
- ¹H/¹³C NMR : Assign methyl groups (δ 2.2–2.5 ppm) and cyclopentanone carbonyl (δ ~210 ppm) .
- IR spectroscopy : Confirm ketone (1706 cm⁻¹) and indole N-H (3396 cm⁻¹) stretches .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 229 [M+H]⁺) verify molecular weight .
- Elemental analysis : Validate purity (e.g., C: 66.35%, H: 5.10%, N: 6.45%) .
Advanced Question: How do electronic substituent effects on the indole ring influence reactivity in subsequent derivatization?
Answer:
Electron-donating groups (e.g., -OCH₃ at indole 6-position) increase nucleophilicity at the 3-position, facilitating electrophilic substitution (e.g., nitration, halogenation). Conversely, electron-withdrawing groups (e.g., -CN) reduce reactivity but stabilize intermediates in cross-coupling reactions . For example:
- Methoxy-substituted derivatives : Undergo Suzuki-Miyaura coupling with aryl boronic acids at 80°C .
- Cyano-substituted analogs : Require Pd(OAc)₂/XPhos catalysts for efficient Heck reactions .
Data Contradiction Analysis: How to resolve inconsistent yields in cyclopentanone-indole hybrid syntheses?
Answer:
Discrepancies often arise from:
- Impurities in starting materials : Purify indole precursors via column chromatography (hexane:EtOAc) .
- Catalyst deactivation : Use freshly distilled solvents to avoid moisture-induced p-TSA degradation .
- Reaction time : Prolonged heating (>12 hrs) degrades products; monitor via TLC (Rf ~0.5 in 1:3 EtOAc:hexane) .
Advanced Question: What computational approaches predict the bioactivity of cyclopentanone-indole hybrids?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., kinase enzymes) using PubChem 3D conformers .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity (IC₅₀) .
- DFT calculations : Optimize transition states for asymmetric synthesis pathways .
Basic Question: What are the typical purification techniques for this compound?
Answer:
- Recrystallization : Use ethanol/water (4:1) to isolate crystalline products .
- Flash chromatography : Silica gel (230–400 mesh) with hexane:EtOAc (3:1) eluent removes unreacted indole .
- Distillation : For liquid intermediates (e.g., 2-Methylcyclopentanone, bp 139–140°C) .
Advanced Question: How can cross-coupling reactions expand the structural diversity of cyclopentanone-indole hybrids?
Answer:
- Buchwald-Hartwig amination : Introduce aryl amines at the indole 2-position using Pd₂(dba)₃/XantPhos .
- Sonogashira coupling : Attach alkynes to the cyclopentanone ring with CuI/Pd(PPh₃)₄ .
- Photoredox catalysis : Generate radicals for C-H functionalization under blue LED light .
Basic Question: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent ketone photodegradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the cyclopentanone ring .
Advanced Question: How do steric effects in the cyclopentanone ring influence biological target engagement?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
